2,5-Dimethoxy-1,4-benzoquinone

Descripción general

Descripción

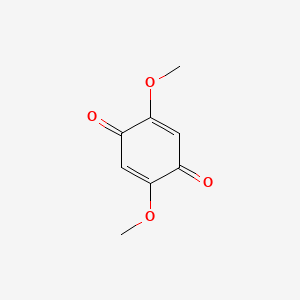

2,5-Dimethoxy-1,4-benzoquinone is an organic compound belonging to the quinone family. It is characterized by the presence of two methoxy groups attached to the 2nd and 5th positions of the benzoquinone ring. This compound is known for its redox properties and has been extensively studied for its applications in various fields, including energy storage, catalysis, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-1,4-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethoxyaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the hydrolysis of this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxy groups in 2,5-dimethoxy-1,4-benzoquinone are susceptible to nucleophilic attack:

-

Hydroxide Ions : In alkaline environments, hydroxide ions can substitute methoxy groups with hydroxyl groups. This substitution alters the electronic properties of the molecule and enhances its reactivity as a radical scavenger .

-

Formation of Hydroxylated Derivatives : The resulting hydroxylated derivatives exhibit different spectral properties and increased stability under physiological conditions compared to their parent compound .

Polymerization Reactions

The compound can also participate in polycondensation reactions:

-

With Diamines : When reacted with diamines such as 1,6-hexanediamine in specific solvents (like m-cresol), it leads to the formation of polymers with varying degrees of polymerization (up to >30). The characteristics of these polymers are influenced by the choice of solvent and reaction conditions .

Metal Complex Formation

The ligating properties of this compound allow it to form complexes with metal ions:

-

Metal Derivatives : The compound reacts with Group 4 tetrahalides (e.g., TiCl₄) to form metal complexes that exhibit unique structural features and potential applications in catalysis .

Spectroscopic Techniques

The characterization of chemical reactions involving this compound often employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is used to identify changes in chemical environments during reactions. For instance, shifts in methoxy proton signals indicate substitution reactions occurring at these sites .

-

Electron Spin Resonance (ESR) : ESR is utilized to detect radical species formed during reactions, providing insights into the reaction mechanisms involving quinone radicals .

High-Performance Liquid Chromatography (HPLC)

HPLC combined with mass spectrometry allows for detailed analysis of reaction products:

Aplicaciones Científicas De Investigación

Energy Storage Applications

Pseudocapacitive Electrode Materials

DMQ has been demonstrated as a promising material for use in pseudocapacitive electrodes due to its electrochemical properties. A study reported the synthesis of a redox-active xerogel composed of DMQ decorated on reduced graphene oxide (rGO) sheets. This composite exhibited remarkable capacitance and cycling stability:

- Capacitance : 650 F g at 5 mV s

- Capacitance Retention : 99% after 25,000 cycles at 50 mV s

The unique architecture of the electrode allowed for high charge storage capacity while minimizing the aggregation of rGO sheets .

Table 1: Performance Metrics of DMQ-based Electrode

| Metric | Value |

|---|---|

| Capacitance (F g) | 650 |

| Capacitance Retention (%) | 99% after 25,000 cycles |

| Charge/Discharge Rate | 50 mV s |

Biochemical Applications

Antibacterial Properties

DMQ has shown antibacterial activity against various pathogens, notably Staphylococcus aureus. In a study involving Panax ginseng cultures treated with fungal and yeast elicitors, DMQ was isolated and quantified, revealing its potential role in plant defense mechanisms:

- Maximum Accumulation : 65.10 µg/g fresh weight at 12 hours post-treatment with yeast elicitor.

This suggests that DMQ could be harnessed as a natural antibacterial agent in both agricultural and pharmaceutical applications .

Material Science Applications

Organic Cathodes for Rechargeable Batteries

Recent research has explored the use of DMQ as an organic cathode material for magnesium-ion batteries. The compound's redox properties allow it to participate effectively in charge transfer processes, making it suitable for energy storage applications:

- Cytotoxicity : Studies indicated that DMQ-coated materials exhibited no cytotoxicity.

- Bone Formation : In vivo studies showed enhanced new bone formation around magnesium specimens coated with DMQ.

These findings highlight the potential of DMQ in developing biocompatible materials for medical implants and energy storage devices .

Chemical Synthesis and Environmental Applications

Role in Fungal Metabolism

DMQ is synthesized by certain fungi during lignocellulose degradation processes. It serves as a ferric chelator and an electron transport carrier during Fenton reactions, which are crucial for breaking down complex organic materials:

- Synthesis Source : Isolated from Gloeophyllum trabeum cultures.

- Concentration Peak : Maximum concentration reached approximately 50 µM after several weeks of culture growth.

This application underscores the importance of DMQ in environmental bioremediation processes .

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxy-1,4-benzoquinone involves its redox properties. It can undergo reversible redox reactions, which makes it an effective electron transfer agent. In biological systems, it interacts with enzymes and proteins, affecting their activity through redox modulation .

Comparación Con Compuestos Similares

2,5-Dimethoxy-1,4-benzoquinone can be compared with other similar compounds such as:

2,5-Dihydroxy-1,4-benzoquinone: Similar redox properties but different functional groups.

2,5-Dimethyl-1,4-benzoquinone: Similar structure but different substituents, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its methoxy groups, which enhance its solubility and stability compared to other quinones. This makes it particularly useful in applications requiring stable redox-active materials .

Actividad Biológica

2,5-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound with significant biological activities, particularly noted for its antioxidant and antimicrobial properties. This article explores the biological activity of DMBQ through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMBQ is a member of the benzoquinone family, characterized by its two methoxy groups at positions 2 and 5 on the benzene ring. Its chemical structure allows it to participate in redox reactions, making it a potential electron transport carrier in biological systems.

Antioxidant Activity

DMBQ exhibits strong antioxidant properties , which have been demonstrated through various assays. For instance, studies have shown that DMBQ can scavenge free radicals effectively, competing with established antioxidants like ascorbic acid. The radical scavenging efficiency of DMBQ has been linked to its ability to undergo redox cycling, where it can alternate between oxidized and reduced forms, thus stabilizing reactive oxygen species (ROS) in biological systems .

Table 1: Antioxidant Activity of DMBQ

| Assay Type | Methodology | Results |

|---|---|---|

| DPPH Scavenging | Colorimetric assay | IC50 = 25 µM |

| Superoxide Scavenging | ESR Spectroscopy | Comparable to ascorbic acid |

| Hydroxyl Radical Scavenging | Fenton Reaction | Significant inhibition observed |

Antimicrobial Activity

DMBQ has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it possesses notable bactericidal effects against strains like Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 4 µg/mL for these pathogens, demonstrating comparable efficacy to conventional antibiotics .

Case Study: Antimicrobial Efficacy

A study focused on the extraction of DMBQ from the venom of Diplocentrus melici highlighted its potential as an antimicrobial agent. The isolated compounds showed significant activity against both drug-sensitive and multidrug-resistant strains of bacteria in vitro and in vivo models. After two months of treatment in mouse models infected with MDR tuberculosis, there was a marked decrease in pulmonary bacillary loads .

Cytotoxicity and Cancer Research

The cytotoxic effects of DMBQ have also been explored in various cancer cell lines. In vitro assays demonstrated that DMBQ induces apoptosis in neoplastic cells through oxidative stress pathways. This property positions DMBQ as a candidate for further development in cancer therapeutics.

Table 2: Cytotoxic Effects of DMBQ on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Epidermoid Carcinoma (HEP-2) | 20 | Induction of apoptosis |

| Breast Cancer (MCF-7) | 15 | ROS-mediated cell death |

| Colon Cancer (HCT116) | 18 | Cell cycle arrest |

Biotransformation Studies

DMBQ undergoes biotransformation by certain fungi, which can modify its structure and potentially enhance its biological activity. For example, research involving the fungus Corynespora cassicola demonstrated that it could convert DMBQ into 2,5-dimethyl-1,4-benzenediol, which retained significant antioxidant properties . This transformation highlights the importance of microbial interactions in modulating the bioactivity of natural compounds.

Propiedades

IUPAC Name |

2,5-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMPZDDLWLALLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185096 | |

| Record name | 2,5-Dimethoxy-4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thermophillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3117-03-1 | |

| Record name | 2,5-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxy-4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHOXY-4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL7OE03FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thermophillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Thermophillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.